molecular formula C12H9F3N2O B13506075 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13506075
M. Wt: 254.21 g/mol
InChI Key: YNRVAALIVTXGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction typically yields the desired pyrazole compound in moderate to good yields. Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysis to form the carbon-carbon bonds necessary for the pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol
  • 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific structural arrangement, which includes a trifluoromethyl group attached to a phenyl ring and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H9F3N2O/c1-8-9(7-18)6-17(16-8)11-4-2-3-10(5-11)12(13,14)15/h2-7H,1H3

InChI Key

YNRVAALIVTXGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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